Dansyl-L-citrulline

Descripción general

Descripción

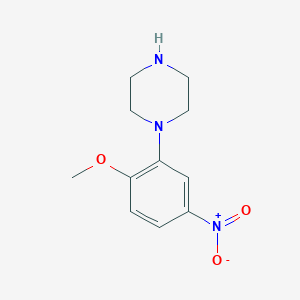

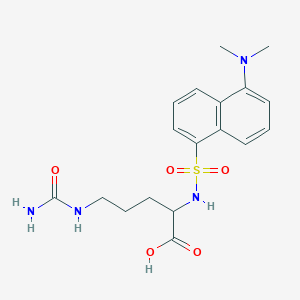

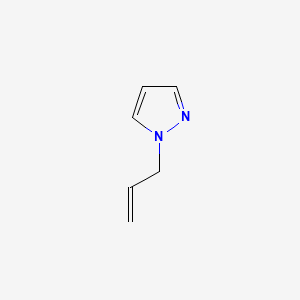

Dansyl-L-citrulline is a compound that contains a total of 52 atoms, including 24 Hydrogen atoms, 18 Carbon atoms, 4 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom . It is a derivative of citrulline, an amino acid, and dansyl chloride, a reagent that reacts with primary amino groups to produce stable fluorescent sulfonamide adducts .

Synthesis Analysis

This compound can be synthesized using dansyl chloride as a derivatizing agent . Dansyl chloride reacts with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .Molecular Structure Analysis

This compound contains a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 9 rotatable bonds, 4 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, 1 aromatic tertiary amine, 1 hydroxyl group, and 1 thio-/dithio-sulfonamide .Chemical Reactions Analysis

This compound is involved in biochemical reactions related to citrulline, which is formed by decarboxylation of amino acids or by amination and transamination of ketones and aldehydes during metabolic processes .Physical And Chemical Properties Analysis

The physical properties of amino acids like this compound are consistent with their dipolar ionic structure. They are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids. Amino acids possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Aplicaciones Científicas De Investigación

Citrulline in Epidermal Proteins

Dansyl-L-citrulline plays a significant role in the study of epidermal proteins. Research by Kubilus, Waitkus, and Baden (1979) found that citrulline is present in the stratum corneum proteins of human and other mammalian epidermis. This study highlights the importance of this compound in identifying and understanding the composition and functions of skin proteins (Kubilus, Waitkus, & Baden, 1979).

Citrulline in Metabolic Engineering

This compound is crucial in metabolic engineering research. Jiang et al. (2021) focused on enhancing the biosynthetic pathway of L-citrulline in Escherichia coli, demonstrating its potential in the production of high-value amino acids. This research underlines the application of this compound in developing efficient microbial cell factories for amino acid production (Jiang et al., 2021).

Citrulline as a Biomarker in Diseases

Citrulline, including its derivations like this compound, is increasingly recognized as a biomarker in various diseases. A study by Papadia et al. (2017) shows that L-citrulline has a wider therapeutic role, particularly in conditions involving low amino acid intake or critical illness, highlighting its importance in clinical research (Papadia, Osowska, Cynober, & Forbes, 2017).

Citrulline in Animal Reproduction Studies

Research by Zhao et al. (2023) on the effects of L-citrulline supplementation on ramsemen quality provides insights into the role of this compound in animal reproduction studies. Their findings indicate that L-citrulline can enhance the contents of amino acids in seminal plasma, thereby improving semen quality. This study showcases the potential of this compound in improving reproductive health in animals (Zhao et al., 2023).

Citrulline in Exercise and Performance Studies

Gonzalez and Trexler (2020) reviewed the effects of citrulline supplementation, including forms like this compound, on exercise performance in humans. Their study highlights the potential ergogenic properties of citrulline in enhancing physical performance, indicating its significance in sports and exercise science research (Gonzalez & Trexler, 2020).

Citrulline as a Therapeutic Agent

Citrulline, including this compound, has been investigated for its therapeutic potential in various clinical conditions. A study by Bahri et al. (2013) discusses the role of citrulline as an arginine precursor and its impact on protein homeostasis and metabolism, highlighting its application as a therapeutic agent in specific clinical situations (Bahri et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5-(carbamoylamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-22(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)21-14(17(23)24)8-5-11-20-18(19)25/h3-4,6-7,9-10,14,21H,5,8,11H2,1-2H3,(H,23,24)(H3,19,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIMHPVNJYGOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393181 | |

| Record name | Dansyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74672-25-6 | |

| Record name | Dansyl-L-citrulline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1608336.png)

acetate](/img/structure/B1608345.png)